L-Carnosine

Description

Carnosine has been investigated for the treatment of Gulf War Illness.

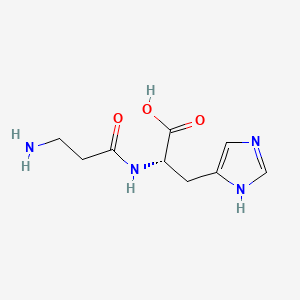

Carnosine is a dipeptide comprised of a beta-alanine and a 3-methyl-L-histidine, which is found in dietary red meat, with potential antioxidant, metal-chelating and anti-glycation activities. Carnosine scavenges both reactive oxygen species (ROS) and unsaturated aldehydes produced by cell membrane lipid peroxidation. Additionally, this dipeptide may reduce the rate of formation of advanced glycation end-products (AGE). Altogether, this may protect cells against oxidative damage. In addition, carnosine is able to chelate toxic metals.

Carnosine is a metabolite found in the aging mouse brain.

A naturally occurring dipeptide neuropeptide found in muscles.

Properties

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOVPNPJLQNMDC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1370422-07-3 | |

| Record name | L-Histidine, β-alanyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370422-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80879594 | |

| Record name | (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Carnosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carnosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

384 mg/mL | |

| Record name | Carnosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

305-84-0 | |

| Record name | L-Carnosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carnosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Histidine, .beta.-alanyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carnosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARNOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HO6PVN24W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carnosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

253 - 256 °C | |

| Record name | Carnosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Carnosine as a pH Buffer in Physiological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in excitable tissues, most notably skeletal muscle and the brain.[1][2] Its physiological roles are multifaceted, including antioxidant properties, anti-glycation, and metal ion chelation. However, one of its most critical functions is acting as an intracellular pH buffer.[3] The imidazole (B134444) ring of its histidine residue, with a pKa of approximately 6.83, makes it a highly effective buffer in the physiological pH range.[4] This is particularly crucial during periods of intense metabolic activity, such as anaerobic exercise, where the production of lactic acid leads to a drop in intracellular pH, contributing to muscle fatigue.[5][6] By sequestering excess hydrogen ions, this compound helps to maintain intracellular pH homeostasis, thereby delaying fatigue and enhancing physical performance.[5] This technical guide provides an in-depth overview of the core mechanisms of this compound as a pH buffer, presents quantitative data on its properties and distribution, details experimental protocols for its study, and visualizes key pathways associated with its buffering function. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic and performance-enhancing potential of this compound.

Biochemical Properties and Mechanism of Action

The efficacy of this compound as a physiological pH buffer is primarily attributed to the imidazole ring of its L-histidine component. The pKa of this ring is approximately 6.83, which is very close to the typical intracellular pH of around 7.0-7.2.[4] This proximity allows the imidazole ring to readily accept or donate a proton (H+), thereby resisting changes in pH.

The buffering reaction can be represented as follows:

Im-Carnosine + H+ ⇌ ImH+-Carnosine

Where Im-Carnosine is the unprotonated imidazole ring and ImH+-Carnosine is the protonated form. During metabolic acidosis, such as that induced by intense exercise, the increased concentration of H+ shifts the equilibrium to the right, effectively sequestering the excess protons and mitigating the drop in pH.

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄N₄O₃ | [2] |

| Molar Mass | 226.23 g/mol | [2] |

| pKa (imidazole ring) | ~6.83 | [4] |

| Solubility in Water | High | General Knowledge |

Table 2: this compound Concentration in Various Tissues

The concentration of this compound varies significantly across different tissues and species. Skeletal muscle, particularly fast-twitch fibers, exhibits the highest concentrations.

| Tissue | Species | Concentration (mmol/kg wet weight) | Reference(s) |

| Skeletal Muscle (Vastus Lateralis) | Human | 5-10 | [7] |

| Skeletal Muscle (Gluteus Medius) | Horse | ~30-100 | [7] |

| Brain | Human | ~0.1-0.5 | [1] |

| Heart | Human | ~0.1 | [8] |

| Liver | Poultry | ~102.29 mg/g (~0.45) | [9] |

| Kidney | Rat | Data not available in mmol/kg | [10] |

| Spleen | Rat | Data not available in mmol/kg | [10] |

Note: Concentrations can be influenced by factors such as age, diet, and exercise.

Table 3: Contribution of this compound to Muscle Buffering Capacity

This compound is a significant contributor to the overall buffering capacity of skeletal muscle.

| Muscle Fiber Type | Contribution to Total Buffering Capacity | Reference(s) |

| Type I (Slow-Twitch) | ~10-20% | [2] |

| Type II (Fast-Twitch) | Up to 46% | [11] |

Experimental Protocols

Measurement of Intracellular pH using BCECF-AM

This protocol describes the use of the fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) for the ratiometric measurement of intracellular pH (pHi).

Materials:

-

BCECF-AM (stock solution in DMSO)

-

HEPES-buffered saline (HBS)

-

Cells of interest

-

Fluorescence microscope or plate reader with excitation wavelengths of ~490 nm and ~440 nm, and an emission wavelength of ~535 nm.

-

Nigericin (B1684572) and valinomycin (B1682140) (for calibration)

-

Calibration buffers of known pH

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on coverslips or in microplates.

-

Dye Loading:

-

Prepare a working solution of BCECF-AM in HBS at a final concentration of 2-5 µM.

-

Remove the culture medium from the cells and wash with HBS.

-

Incubate the cells with the BCECF-AM working solution for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells three times with HBS to remove extracellular dye.

-

Measurement:

-

Mount the coverslip on a perfusion chamber on the microscope stage or place the microplate in the plate reader.

-

Excite the cells alternately at ~490 nm and ~440 nm and record the fluorescence emission at ~535 nm.

-

The ratio of the fluorescence intensities (F490/F440) is proportional to the pHi.

-

-

Calibration:

-

At the end of the experiment, perfuse the cells with calibration buffers of known pH (e.g., pH 6.5, 7.0, 7.5, 8.0) containing nigericin (a H+/K+ ionophore) and valinomycin (a K+ ionophore) to equilibrate the intracellular and extracellular pH.

-

Record the F490/F440 ratio for each calibration buffer to generate a calibration curve.

-

Use the calibration curve to convert the experimental fluorescence ratios to pHi values.

-

Determination of Muscle Buffering Capacity by Titration

This in vitro method determines the non-bicarbonate buffering capacity of a muscle homogenate.

Materials:

-

Muscle tissue sample (biopsy or excised)

-

Homogenizing solution (e.g., 10 mM NaF)

-

0.02 M NaOH

-

10 mM HCl

-

pH meter

-

Homogenizer

-

Dry bath or water bath at 37°C

Procedure:

-

Sample Preparation:

-

Freeze-dry a portion of the muscle tissue and powder it.

-

Weigh approximately 3 mg of the freeze-dried muscle powder.

-

-

Homogenization:

-

Homogenize the muscle powder on ice in the homogenizing solution (e.g., 100 µl for every 3 mg of dry muscle) for 3 minutes.

-

-

Initial pH Adjustment:

-

Place the homogenate in a 37°C bath.

-

Adjust the initial pH of the homogenate to 7.1 using 0.02 M NaOH.

-

-

Titration:

-

Titrate the homogenate from pH 7.1 down to pH 6.5 by the serial addition of small, known volumes of 10 mM HCl.

-

Record the volume of HCl added at each pH point.

-

-

Calculation:

-

Calculate the buffering capacity (β) as the amount of H+ (in millimoles or micromoles) required to change the pH from 7.1 to 6.5 per gram of dry muscle.[3]

-

Measurement of Intracellular pH using ³¹P-NMR Spectroscopy

This non-invasive technique measures pHi based on the chemical shift of inorganic phosphate (B84403) (Pi).

Materials:

-

NMR spectrometer with a phosphorus probe

-

Live subject or perfused tissue/organ

-

Appropriate physiological saline/perfusion buffer

Procedure:

-

Subject/Sample Preparation: Position the subject or perfused tissue within the NMR spectrometer.

-

Data Acquisition:

-

Acquire a ³¹P-NMR spectrum. This will show distinct peaks for various phosphorus-containing compounds, including ATP, phosphocreatine (B42189) (PCr), and inorganic phosphate (Pi).

-

-

Chemical Shift Determination:

-

Determine the chemical shift (δ) of the Pi peak relative to the PCr peak (which is relatively pH-insensitive and often set to 0 ppm).

-

-

pH Calculation:

-

The chemical shift of Pi is pH-dependent. Use the Henderson-Hasselbalch-like equation for the chemical shift of Pi: pH = pKa + log[(δ_observed - δ_acid) / (δ_base - δ_observed)] Where:

-

pKa is the apparent dissociation constant of phosphoric acid in the intracellular environment (~6.75).

-

δ_observed is the measured chemical shift of the Pi peak.

-

δ_acid is the chemical shift of the fully protonated form of Pi (H₂PO₄⁻).

-

δ_base is the chemical shift of the deprotonated form of Pi (HPO₄²⁻).

-

-

The values for δ_acid and δ_base need to be determined from a standard titration curve under conditions that mimic the intracellular environment (ionic strength, temperature).

-

Signaling Pathways and Logical Relationships

This compound Synthesis and Buffering Action

The synthesis of this compound from its constituent amino acids, β-alanine and L-histidine, is catalyzed by the enzyme carnosine synthetase. This process is ATP-dependent. Once synthesized, this compound is available to buffer H+ ions produced during anaerobic metabolism.

Caption: Synthesis of this compound and its role in buffering H+ ions.

Experimental Workflow for Measuring Intracellular pH

This diagram illustrates the general workflow for measuring intracellular pH using a fluorescent dye-based method.

Caption: Workflow for intracellular pH measurement.

This compound and Nrf2 Signaling Pathway

Recent studies suggest that this compound can activate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response. While not a direct consequence of its buffering activity, this pathway is relevant to cellular protection under stress conditions, which often involve pH changes.

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Implications for Drug Development

The potent pH-buffering capacity of this compound presents several opportunities for drug development:

-

Ergogenic Aids: Supplementation with this compound or its precursor, β-alanine, has been shown to increase muscle carnosine content and improve performance in high-intensity exercise.[6] Formulations designed to optimize the delivery and retention of this compound in muscle tissue are a promising area of research.

-

Cardioprotection: The heart is a highly metabolic organ susceptible to ischemic damage, which is associated with intracellular acidosis. This compound's ability to buffer pH may offer a cardioprotective effect.

-

Neuroprotection: The brain is also sensitive to pH fluctuations. This compound's presence in the brain suggests a role in neuroprotection, and its therapeutic potential in conditions associated with cerebral acidosis is an area of active investigation.

-

Ophthalmic Formulations: this compound has been explored as a buffer in ophthalmic solutions to enhance the stability and tolerability of topical drug delivery systems.

Conclusion

This compound is a physiologically significant dipeptide with a well-established role as an intracellular pH buffer. Its high concentration in excitable tissues and its ideal pKa make it a crucial component of the cellular defense against metabolic acidosis. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the multifaceted functions of this compound. The continued exploration of its buffering capabilities and associated signaling pathways holds considerable promise for the development of novel therapeutic and performance-enhancing agents.

References

- 1. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Expression profiles of carnosine synthesis–related genes in mice after ingestion of carnosine or ß-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shura.shu.ac.uk [shura.shu.ac.uk]

- 5. chemrxiv.org [chemrxiv.org]

- 6. web.mit.edu [web.mit.edu]

- 7. medium.com [medium.com]

- 8. Graphviz [graphviz.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Intracellular pH measurements by 31P nuclear magnetic resonance. Influence of factors other than pH on 31P chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: multifunctional dipeptide buffer for sustained-duration topical ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Glycation Effects of L-Carnosine on Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycation, the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, is a significant post-translational modification that leads to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of numerous age-related diseases and diabetic complications. L-Carnosine (β-alanyl-L-histidine), a naturally occurring dipeptide, has demonstrated potent anti-glycation properties. This technical guide provides an in-depth overview of the mechanisms of this compound's anti-glycation effects, detailed experimental protocols for its study, and quantitative data on its efficacy.

Introduction to Protein Glycation

Protein glycation is a spontaneous chemical reaction that alters the structure and function of proteins. The process begins with the formation of a reversible Schiff base from the reaction of a reducing sugar with a free amino group on a protein, typically from a lysine (B10760008) or arginine residue. This Schiff base can then rearrange to form a more stable Amadori product.[1] Subsequent oxidation, dehydration, and condensation reactions of these early glycation products lead to the irreversible formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[2] AGEs contribute to cellular dysfunction and tissue damage through mechanisms such as protein cross-linking, induction of oxidative stress, and interaction with the Receptor for Advanced Glycation End-products (RAGE).

This compound: A Potent Anti-Glycation Agent

This compound is found in high concentrations in mammalian muscle and brain tissues.[1] Its anti-glycation activity is attributed to several key mechanisms:

-

Scavenging of Reactive Carbonyl Species (RCS): this compound can directly react with and neutralize reactive dicarbonyl compounds like methylglyoxal (B44143) (MGO) and glyoxal, which are potent precursors of AGEs.[1][3]

-

Inhibition of Early Glycation: By competing with proteins for binding to reducing sugars, this compound can prevent the initial formation of Schiff bases and Amadori products.[2]

-

Transglycation: There is evidence to suggest that this compound may be able to react with already formed Schiff bases, effectively removing the sugar moiety from the protein in a process termed "transglycation".[4][5]

-

Antioxidant Activity: this compound exhibits antioxidant properties that can mitigate the oxidative stress that contributes to the formation of AGEs.

Quantitative Data on the Anti-Glycation Effects of this compound

The efficacy of this compound in inhibiting the formation of specific AGEs has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Advanced Glycation End-products (AGEs) by this compound

| Protein Model | Glycating Agent | This compound Concentration | AGE Measured | % Inhibition | Reference |

| Bovine Serum Albumin (BSA) | Glucose | 20 mM | Fluorescent AGEs | 81.0% | [6] |

| Bovine Serum Albumin (BSA) | Methylglyoxal (MGO) | 25 mg/mL | Fluorescent AGEs | ~70% | [6] |

| Porcine Lens Crystallins | Galactose | 10 mM | NBT-positive AGEs | Significant Inhibition | [7] |

| Porcine Lens Crystallins | Galactose | 20 mM | NBT-positive AGEs | Significant Inhibition | [7] |

| Aspartate Aminotransferase | Glyceraldehyde 3-phosphate | 1-20 mM | Protein Modification | Dose-dependent prevention |

Table 2: In Vivo Effects of this compound Supplementation on Glycation Markers

| Animal Model | Duration of Treatment | This compound Dosage | Glycation Marker | Outcome | Reference |

| Diabetic Rats | Not Specified | Not Specified | Renal Protein Glycation | Inhibition | [8] |

| D-galactose-induced aging rats | Not Specified | Not Specified | AGE formation | Prevention | [2] |

| Rats with Methylglyoxal-induced oxidative stress | 10 weeks | 250 mg/kg i.p. | Not Specified | Amelioration of toxicity | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-glycation effects of this compound.

In Vitro Protein Glycation Assay with Bovine Serum Albumin (BSA)

This protocol describes a common method to induce protein glycation in vitro and to assess the inhibitory effect of this compound.

Materials:

-

Bovine Serum Albumin (BSA)

-

D-Glucose or Methylglyoxal (MGO)

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Azide (B81097) (NaN3)

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of BSA (e.g., 20 mg/mL) in PBS.

-

Prepare stock solutions of the glycating agent (e.g., 80 mM Glucose or 0.5 mM MGO) in PBS.

-

Prepare stock solutions of this compound at various concentrations in PBS.

-

In a series of microcentrifuge tubes, combine the BSA solution, the glycating agent solution, and either this compound solution or PBS (for the control group). A typical reaction mixture might contain 10 mg/mL BSA and 50 mM glucose.[10]

-

Add sodium azide to a final concentration of 0.02% (w/v) to inhibit microbial growth.

-

Incubate the mixtures at 37°C for a specified period (e.g., 1 to 4 weeks).[10][11]

-

At the end of the incubation period, measure the formation of fluorescent AGEs using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[10]

-

The percentage inhibition of AGE formation by this compound is calculated using the following formula: % Inhibition = [1 - (Fluorescence of sample with this compound / Fluorescence of control without this compound)] x 100

Quantification of Carboxymethyl-lysine (CML) by ELISA

This protocol outlines the general steps for measuring the CML content in protein samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

CML ELISA Kit (commercially available)

-

Protein samples (from in vitro glycation assays or biological specimens)

-

Microplate reader

Procedure:

-

Prepare samples and standards according to the ELISA kit manufacturer's instructions. This may involve dilution of the protein samples.

-

Add a specific volume of the standard or sample to the wells of the microtiter plate, which has been pre-coated with an anti-CML antibody.

-

Immediately add a detection reagent (often a biotin-labeled CML) that will compete with the CML in the sample for binding to the antibody.

-

Incubate the plate for a specified time and temperature (e.g., 1 hour at 37°C).[12]

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add a secondary detection reagent, typically a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate the plate again (e.g., 30 minutes at 37°C).[12]

-

Wash the plate to remove unbound conjugate.

-

Add the substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with the provided stop solution.

-

Read the absorbance at 450 nm using a microplate reader. The concentration of CML in the sample is inversely proportional to the absorbance and is determined by comparison to the standard curve.[13]

Quantification of Pentosidine (B29645) by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of the fluorescent AGE, pentosidine, using reverse-phase HPLC with fluorescence detection.

Materials:

-

Biological sample (e.g., urine, plasma, or protein hydrolysate)

-

Hydrochloric acid (HCl), 6 M

-

HPLC system with a fluorescence detector

-

Reverse-phase HPLC column (e.g., C18)

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a counter-ion like trifluoroacetic acid)

-

Pentosidine standard

Procedure:

-

Sample Preparation (Acid Hydrolysis): For protein-bound pentosidine, hydrolyze the sample by adding an equal volume of 6 M HCl and heating at approximately 110°C for 16-24 hours.[14]

-

Dry the hydrolysate, for example, under a stream of nitrogen.

-

Reconstitute the dried sample in the HPLC mobile phase.

-

HPLC Analysis:

-

Quantify the pentosidine concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of a pentosidine standard.

Boronate Affinity Chromatography for Glycated Protein Separation

This technique separates glycated proteins from their non-glycated counterparts based on the interaction between the cis-diol groups of the sugar moiety and a boronate-functionalized stationary phase.[17]

Materials:

-

Boronate affinity chromatography column

-

Binding buffer (alkaline pH)

-

Elution buffer (containing a competing diol, such as sorbitol)

-

Protein sample

-

Spectrophotometer or other protein detection system

Procedure:

-

Equilibrate the boronate affinity column with the binding buffer.

-

Load the protein sample onto the column. Non-glycated proteins will pass through the column, while glycated proteins will bind to the boronate resin.

-

Wash the column with the binding buffer to remove any unbound non-glycated protein.

-

Elute the bound glycated proteins using the elution buffer containing sorbitol.

-

Monitor the protein elution using a spectrophotometer at 280 nm or another appropriate protein detection method.

-

The amount of glycated protein can be quantified by comparing the peak area of the eluted fraction to a standard curve or by calculating the percentage of the total protein that was bound.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the anti-glycation effects of this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for mitigating the detrimental effects of protein glycation. Its multifaceted mechanism of action, including the scavenging of reactive carbonyl species and the inhibition of AGE formation, is well-supported by scientific evidence. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the anti-glycation properties of this compound and other potential inhibitors. Continued research in this area is crucial for the development of effective strategies to combat age-related and diabetic complications.

References

- 1. Antiglycation Effects of Carnosine and Other Compounds on the Long-Term Survival of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. phcogres.com [phcogres.com]

- 9. The effect of carnosine on methylglyoxal-induced oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. cloud-clone.com [cloud-clone.com]

- 13. Human CML(Carboxymethyl Lysine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 14. benchchem.com [benchchem.com]

- 15. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of glycosylated hemoglobins using boronate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of L-Carnosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Carnosine (β-alanyl-L-histidine), a naturally occurring dipeptide, has traversed a remarkable scientific journey from its initial discovery in meat extract to its current status as a molecule of significant interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the history of this compound research, detailing the pivotal discoveries, the evolution of our understanding of its physiological roles, and the experimental methodologies that have been instrumental in this journey. We will delve into its discovery and early research, followed by an in-depth exploration of its antioxidant, anti-glycation, anti-inflammatory, and neuroprotective properties. This guide is intended to serve as a valuable resource for researchers and professionals in the field, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to facilitate further investigation and application of this multifaceted molecule.

Discovery and Early Research: From Meat Extract to Muscle Physiology

The Pioneering Discovery by Gulewitsch and Amiradžibi (1900)

In the year 1900, the Russian chemist Vladimir Gulewitsch (also cited as Gulewitsch) and his colleague S. Amiradžibi at the University of Charkow made a seminal discovery while analyzing the nitrogenous components of meat extract.[[“]][2] They successfully isolated a previously unknown crystalline substance, which they named "carnosine," derived from the Latin word "carnis," meaning meat.[2] Their initial work, published in the "Berichte der Deutschen Chemischen Gesellschaft," laid the foundation for over a century of research into this intriguing molecule.[[“]]

Experimental Protocol: Isolation of Carnosine (based on historical accounts)

-

Extraction: Minced meat was subjected to extraction with water or a mild solvent to isolate water-soluble components.

-

Deproteinization: The extract was treated to remove large proteins, likely through methods such as boiling or the addition of precipitating agents like ethanol.

-

Fractionation and Crystallization: The deproteinized extract was then subjected to a series of fractionation steps, possibly involving precipitation with metal salts (e.g., phosphotungstic acid) to isolate nitrogenous compounds. The final step would have been the crystallization of carnosine from a purified fraction.

Elucidation of the Structure and Early Physiological Insights

Following its discovery, the chemical structure of carnosine was determined to be a dipeptide composed of β-alanine and L-histidine. This structural information was crucial for understanding its properties and synthesis. Early research also revealed the remarkably high concentrations of carnosine in excitable tissues, particularly skeletal muscle and the brain.[[“]][3]

Severin's Landmark Experiment on Muscle Fatigue (1953)

A pivotal moment in this compound research came in 1953 when the Russian biochemist S. E. Severin demonstrated a clear physiological role for this dipeptide.[3][4][5][6][7][8] Severin's experiments on isolated frog muscle preparations revealed that the addition of carnosine to the surrounding medium significantly delayed the onset of muscle fatigue during electrical stimulation.[3][4][5][6][7][8] He observed that in the presence of carnosine, the muscle could sustain contractile activity for a longer period despite the accumulation of lactic acid.[3][4][5][6][7][8] This led to the initial hypothesis that carnosine acts as an intracellular pH buffer, a function that is now well-established.

Experimental Protocol: Severin's Frog Muscle Experiment (Reconstructed from descriptions)

While a detailed modern protocol of Severin's experiment is not available, the general methodology can be reconstructed from various scientific accounts:

-

Muscle Preparation: An isolated frog gastrocnemius muscle was used.[9][10] The muscle was mounted in a chamber allowing for electrical stimulation and measurement of its contractile force.[9][10]

-

Experimental Medium: The muscle was bathed in a Ringer's solution, a physiological saline solution that maintains the viability of the isolated tissue.[9][10]

-

Stimulation: The muscle was subjected to repeated electrical stimulation to induce contractions and elicit fatigue. The specific parameters of stimulation (frequency, duration) are not well-documented in secondary sources.

-

Treatment: In the experimental group, this compound was added to the Ringer's solution.

-

Measurement: The force of muscle contractions was recorded over time in both the control (without carnosine) and experimental (with carnosine) groups. The time to fatigue, defined as a significant decrease in contractile force, was compared between the two groups.

Quantitative Data from Early Muscle Research

| Tissue | Species | This compound Concentration (mmol/kg wet weight) | Reference |

| Gastrocnemius | Human | 20-30 | [5] |

| Soleus | Human | 10-15 | [5] |

| Vastus Lateralis | Human | 15-25 | [5] |

The Multifaceted Roles of this compound: A Modern Perspective

Building upon the foundational discoveries, modern research has unveiled a plethora of physiological roles for this compound, extending far beyond its initial recognition as a pH buffer.

Antioxidant Properties

This compound is a potent antioxidant capable of scavenging a wide range of reactive oxygen species (ROS), including hydroxyl radicals and superoxide (B77818) anions.[3] This antioxidant activity is attributed to the imidazole (B134444) ring of the histidine moiety.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common method to evaluate the antioxidant capacity of a compound.

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. DPPH is a stable free radical with a deep violet color.

-

Reaction Mixture: A known concentration of this compound is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

Calculation: The scavenging activity is calculated as the percentage of DPPH radical reduction, indicated by the decrease in absorbance.

Anti-Glycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of various age-related diseases and diabetic complications. This compound has been shown to be a potent anti-glycating agent.[4][5][[“]][12]

The mechanism of anti-glycation involves several steps:

-

Schiff Base Formation: A reducing sugar (like glucose) reacts with a free amino group on a protein to form a reversible Schiff base.[6][13][14]

-

Amadori Product Formation: The Schiff base undergoes a rearrangement to form a more stable ketoamine, known as an Amadori product.[8][14][15]

-

AGEs Formation: The Amadori product undergoes a series of complex reactions, including oxidation, dehydration, and condensation, to form irreversible AGEs.[[“]]

This compound can interfere with this process by reacting with the carbonyl groups of reducing sugars, thereby preventing them from reacting with proteins.[5][6] It can also react with early glycation products, potentially reversing the process.

Experimental Protocol: In Vitro Inhibition of AGEs Formation

-

Reaction Mixture: A solution containing a model protein (e.g., bovine serum albumin, BSA), a reducing sugar (e.g., glucose or fructose), and the test compound (this compound) in a phosphate (B84403) buffer is prepared.

-

Incubation: The mixture is incubated at 37°C for an extended period (e.g., several weeks) to allow for the formation of AGEs.

-

Measurement: The formation of AGEs is quantified by measuring the characteristic fluorescence of these compounds using a spectrofluorometer (excitation ~370 nm, emission ~440 nm).

-

Calculation: The percentage of inhibition of AGEs formation by this compound is calculated by comparing the fluorescence intensity of the sample with that of a control without the inhibitor.

Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties, primarily through its ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17][18] The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IKK (IκB kinase) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the expression of pro-inflammatory cytokines and other inflammatory mediators.[19][20][21]

This compound has been shown to inhibit the NF-κB pathway by preventing the phosphorylation of the p65 subunit of NF-κB and inhibiting the degradation of IκBα.[16][17][18]

Neuroprotective Roles

The high concentration of this compound in the brain suggests its importance in neurological function. Research has shown that this compound exerts neuroprotective effects through multiple mechanisms, including its antioxidant and anti-glycation activities, as well as its ability to chelate metal ions like zinc and copper, which can be neurotoxic at high concentrations. Furthermore, this compound has been shown to modulate neurotransmitter systems and protect neurons from excitotoxicity.

Signaling Pathways and Experimental Workflows

This compound's Modulation of the NF-κB Signaling Pathway

The following diagram illustrates the key steps in the canonical NF-κB signaling pathway and the inhibitory action of this compound.

Caption: this compound inhibits the NF-κB pathway.

This compound's Anti-Glycation Mechanism

The following diagram illustrates the process of glycation and how this compound can intervene to prevent the formation of Advanced Glycation End-products (AGEs).

Caption: this compound's intervention in the glycation pathway.

Conclusion and Future Directions

The journey of this compound research, from its humble beginnings in a chemistry lab to its current prominence in biomedical science, is a testament to the enduring value of fundamental scientific inquiry. While its initial role as a pH buffer in muscle was a significant breakthrough, the discovery of its antioxidant, anti-glycation, anti-inflammatory, and neuroprotective properties has opened up a vast landscape of therapeutic possibilities. The experimental protocols and mechanistic insights detailed in this guide provide a solid foundation for researchers and drug development professionals to build upon.

Future research should focus on several key areas. Elucidating the precise molecular targets of this compound within various signaling pathways will be crucial for designing more targeted therapeutic interventions. Further clinical trials are needed to translate the promising preclinical findings into effective treatments for a range of human diseases, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. The development of more bioavailable carnosine analogs could also enhance its therapeutic efficacy. As our understanding of this remarkable dipeptide continues to grow, so too will its potential to improve human health and well-being.

References

- 1. consensus.app [consensus.app]

- 2. researchgate.net [researchgate.net]

- 3. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Inhibition of Advanced Glycation End Products by Carnosine and Other Natural Dipeptides to Reduce Diabetic and Age-Related Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. [Effect of carnosine and anserine on action of isolated frog muscles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amadori Rearrangement Products | Encyclopedia MDPI [encyclopedia.pub]

- 9. ableweb.org [ableweb.org]

- 10. biopac.com [biopac.com]

- 11. consensus.app [consensus.app]

- 12. How Carnosine Protects Against Age-Related Disease - page 1 - Life Extension [lifeextension.com]

- 13. quora.com [quora.com]

- 14. The Maillard reaction and Amadori rearrangement [biosyn.com]

- 15. Amadori rearrangement - Wikipedia [en.wikipedia.org]

- 16. This compound Attenuates Bleomycin-Induced Oxidative Stress via NFκB Pathway in the Pathogenesis of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Attenuates Bleomycin-Induced Oxidative Stress via NFκB Pathway in the Pathogenesis of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound induces apoptosis/cell cycle arrest via suppression of NF-κB/STAT1 pathway in HCT116 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]

L-Carnosine: A Modulator of Cellular Bioenergetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Carnosine (β-alanyl-L-histidine), a dipeptide endogenously synthesized from β-alanine and L-histidine, is increasingly recognized for its multifaceted roles in cellular physiology.[1][2] Found in high concentrations in metabolically active tissues such as skeletal muscle and the brain, this compound exhibits a range of biological activities including antioxidant, anti-glycating, and pH-buffering capacities.[1] Emerging evidence has highlighted its significant influence on cellular energy metabolism, demonstrating its ability to modulate both glycolytic and mitochondrial oxidative phosphorylation pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cellular bioenergetics, with a focus on its impact on glycolysis, mitochondrial respiration, and ATP production. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the fields of cellular metabolism, pharmacology, and drug development.

Introduction

Cellular energy metabolism, a complex network of biochemical reactions, is fundamental to cell survival, proliferation, and function. The two primary pathways for ATP production are glycolysis, the anaerobic breakdown of glucose in the cytoplasm, and oxidative phosphorylation (OXPHOS), the aerobic process occurring in the mitochondria. A growing body of research indicates that this compound can significantly influence these pathways, often in a cell-type and context-dependent manner. This has particularly important implications in pathologies characterized by altered metabolism, such as cancer and diabetes.

This guide will delve into the molecular mechanisms through which this compound exerts its effects on cellular energy, summarize key quantitative findings from recent studies, and provide detailed protocols for a selection of the pivotal experiments used to elucidate these effects.

This compound's Impact on Glycolysis

This compound has been shown to inhibit the glycolytic pathway in several cancer cell lines, contributing to its anti-proliferative effects. This inhibition is often associated with a reduction in ATP production from glycolysis and a decrease in the production of lactate, a hallmark of the Warburg effect in cancer cells.

Quantitative Data on Glycolytic Inhibition

The following table summarizes the quantitative effects of this compound on key glycolytic parameters in various cancer cell lines.

| Cell Line | This compound Concentration | Parameter | Effect | Reference |

| SGC-7901 (Gastric Cancer) | 20 mM | Extracellular Acidification Rate (ECAR) | Marked reduction | [3] |

| SGC-7901 (Gastric Cancer) | 20 mM | Lactate Production | Reduced to 84% of control | [3] |

| SGC-7901 (Gastric Cancer) | 20 mM | Cellular ATP Content | Significantly reduced to 62% of control | [3] |

| HeLa (Cervical Cancer) | 20 mM | Extracellular Acidification Rate (ECAR) | Significant decrease | [4] |

| SiHa (Cervical Cancer) | 20 mM | Extracellular Acidification Rate (ECAR) | Significant decrease | [4] |

| U87 & U251 (Glioma) | 50 mM | Glucose Consumption | Decreased | [5] |

| U87 & U251 (Glioma) | 50 mM | Lactate Production | Decreased | [5] |

| U87 & U251 (Glioma) | 50 mM | ATP Content | Decreased | [5] |

Proposed Mechanisms of Glycolytic Inhibition

The precise mechanisms by which this compound inhibits glycolysis are still under investigation, but several hypotheses have been proposed:

-

Enzyme Inhibition: this compound may directly or indirectly inhibit key glycolytic enzymes. Studies have suggested a potential reduction in the expression of glucose transporter 1 (GLUT1) and phosphofructokinase 1 (PFK1) in glioma cells treated with carnosine.[5]

-

AMPK Signaling: this compound may modulate the activity of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of anabolic processes, including glycolysis, to conserve energy.[5]

The following diagram illustrates the potential points of intervention for this compound in the glycolytic pathway.

Caption: this compound's potential inhibition of glycolysis.

This compound's Influence on Mitochondrial Respiration

This compound's effect on mitochondrial function is complex, with studies reporting both inhibitory and protective effects. In some cancer cells, this compound has been shown to decrease mitochondrial respiration and the activity of the electron transport chain (ETC) complexes. Conversely, in other contexts, its antioxidant properties are suggested to protect mitochondria from oxidative damage.

Quantitative Data on Mitochondrial Respiration

The table below summarizes the quantitative effects of this compound on mitochondrial respiration.

| Cell Line | This compound Concentration | Parameter | Effect | Reference |

| SGC-7901 (Gastric Cancer) | 20 mM | Basal Oxygen Consumption Rate (OCR) | Marked reduction | [3] |

| SGC-7901 (Gastric Cancer) | 20 mM | ATP-linked Respiration | Marked decrease | [3] |

| SGC-7901 (Gastric Cancer) | 20 mM | Maximal Respiration | Reduced to ~79% of control | [6] |

| SGC-7901 (Gastric Cancer) | 20 mM | Spare Respiratory Capacity | Reduced to ~47% of control | [6] |

| HeLa (Cervical Cancer) | 20 mM | Basal Oxygen Consumption Rate (OCR) | Significant decrease | [4] |

| SiHa (Cervical Cancer) | 20 mM | Basal Oxygen Consumption Rate (OCR) | Significant decrease | [4] |

| MRC-5 (Normal Fibroblasts) | 2, 5, 10 mM | Complex I, II, and IV Activity | Significant decrease | [4] |

| MCF-7 (Breast Cancer) | 2, 5, 10 mM | Complex I, II, and IV Activity | Significant decrease | [4] |

Mechanisms of Action on Mitochondria

This compound's impact on mitochondria appears to be multifaceted:

-

ETC Inhibition: Direct or indirect inhibition of the enzymatic activity of mitochondrial ETC complexes has been observed in some studies.[4]

-

Antioxidant Protection: this compound's ability to scavenge reactive oxygen species (ROS) may protect mitochondrial membranes and enzymes from oxidative damage.[7]

-

Mitochondrial Integrity: It has been suggested that this compound helps maintain mitochondrial integrity under stress conditions.[7]

The following diagram depicts the potential interactions of this compound with the mitochondrial electron transport chain.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 5. journals.plos.org [journals.plos.org]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

- 7. benchchem.com [benchchem.com]

L-Carnosine's Dance with Metals: An In-depth Technical Guide to their Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Carnosine, a dipeptide composed of β-alanine and L-histidine, plays a multifaceted role in human physiology, acting as an antioxidant, pH buffer, and anti-glycating agent.[1] A pivotal aspect of its biochemical activity lies in its ability to chelate a variety of metal ions. This interaction is not merely a simple binding event but a complex interplay that modulates both the function of this compound and the bioavailability and reactivity of the metal ions themselves. This technical guide provides a comprehensive overview of the interaction between this compound and various metal ions, with a focus on their coordination chemistry, thermodynamic stability, and the resultant biological implications. Detailed experimental protocols for the characterization of these interactions are provided, alongside a quantitative summary of binding affinities and a visual representation of the key signaling pathways influenced by these complexes.

Introduction: The Significance of this compound-Metal Ion Interactions

This compound is a polydentate ligand, offering multiple potential binding sites for metal ions, including the imidazole (B134444) nitrogen atoms, the carboxylate group, the amino group, and the peptide linkage.[2] The specific coordination chemistry is highly dependent on the nature of the metal ion, the pH of the solution, and the molar ratio of the ligand to the metal.[2] These interactions have profound biological consequences. For instance, the zinc complex of this compound, known as Polaprezinc, is utilized clinically for its gastroprotective and wound-healing properties.[3] Conversely, the chelation of copper by this compound is implicated in the modulation of neurotoxicity and the prevention of oxidative stress.[4] Understanding the fundamental principles governing these interactions is therefore crucial for the development of novel therapeutic strategies targeting metal-ion-dependent physiological and pathological processes.

Coordination Chemistry: How this compound Binds to Metal Ions

The versatile coordination behavior of this compound allows it to form a variety of complex structures with metal ions. The protonation state of this compound, which is pH-dependent, dictates the availability of its coordination sites. The pKa values for the carboxylic acid, imidazole, and amino groups are approximately 2.6, 6.7, and 9.6, respectively.[5]

-

At low pH , the carboxylate group is the primary binding site.

-

As the pH increases towards physiological levels , the imidazole ring and the amino group become deprotonated and available for coordination.[2]

-

In some cases, particularly with copper (II), deprotonation of the peptide bond nitrogen can occur at higher pH , leading to the formation of very stable complexes.[2]

The preferred coordination sites and the resulting geometry of the complex vary for different metal ions. For example, in the dimeric Cu(II)-carnosine complex, each copper ion is coordinated by the amino nitrogen, the deprotonated peptide nitrogen, a carboxylate oxygen of one carnosine molecule, and the N3 nitrogen of the imidazole moiety of a second carnosine molecule.[2] The Zn(II) complex is also believed to have a similar coordination environment.[2]

Quantitative Data on this compound-Metal Ion Interactions

The stability of this compound-metal ion complexes is a critical determinant of their biological activity. This is typically quantified by the overall stability constant (log β). The following tables summarize the reported stability constants for various metal ions with this compound.

| Metal Ion | Complex Species | Log β | Temperature (°C) | Ionic Strength (M) | Reference |

| Cu(II) | [CuLH]2+ | 11.48 | 25 | 0.15 | [2] |

| [CuL]+ | 7.06 | 25 | 0.15 | [2] | |

| [CuLH-1]0 | -1.84 | 25 | 0.15 | [2] | |

| [Cu2L2H-2]0 | 11.26 | 25 | 0.15 | [2] | |

| Zn(II) | [ZnLH]2+ | 11.48 | 25 | Not Specified | [2] |

| [ZnL]+ | 4.42 | 25 | Not Specified | [2] | |

| [ZnLH-1]0 | -2.46 | 25 | Not Specified | [2] | |

| Co(II) | [CoLH]2+ | 11.48 | 25 | Not Specified | [2] |

| [CoL]+ | 2.85 | 25 | Not Specified | [2] | |

| [CoLH-1]0 | -6.10 | 25 | Not Specified | [2] | |

| Ni(II) | [NiLH]2+ | 11.93 | 25 | Not Specified | [2] |

| [NiL]+ | 4.40 | 25 | Not Specified | [2] | |

| [NiLH-1]0 | -4.01 | 25 | Not Specified | [2] | |

| Cd(II) | [CdLH]2+ | 11.20 | 25 | Not Specified | [2] |

| [CdL]+ | 4.47 | 25 | Not Specified | [2] | |

| [CdLH-1]0 | -3.43 | 25 | Not Specified | [2] | |

| Ca(II) | [CaL]+ | 2.97 | 25 | 0.15 | [6] |

| Mg(II) | [MgL]+ | 3.26 | 25 | 0.15 | [7] |

| Mn(II) | [MnL]+ | 2.8 | 25 | 0.15 | [8] |

| Pb(II) | [PbL]+ | 4.9 | 25 | 0.15 | [9] |

| Hg(II) | [HgL]+ | 11.5 | 25 | 0.15 | [9] |

Biological Implications and Signaling Pathways

The interaction of this compound with metal ions has significant implications for various biological processes, ranging from antioxidant defense and neuroprotection to anti-inflammatory responses and wound healing.

Antioxidant and Neuroprotective Effects

This compound's ability to chelate transition metals like copper and iron is central to its antioxidant activity. By sequestering these redox-active metals, it prevents their participation in Fenton-like reactions, which generate highly damaging hydroxyl radicals.[10] In the context of neurodegenerative diseases, the dysregulation of metal ion homeostasis is a key pathological feature. This compound can modulate the neurotoxicity of zinc and copper, potentially by influencing their effects on glutamate (B1630785) receptors and synaptic transmission.[4]

The neuroprotective effects of this compound in the presence of excess zinc are partly mediated through the inhibition of endoplasmic reticulum (ER) stress and the SAPK/JNK signaling pathway.[11]

Caption: this compound's neuroprotective mechanism against zinc-induced toxicity.

Anti-inflammatory Action of Zinc this compound

The zinc complex of this compound (ZnC) exhibits potent anti-inflammatory properties. One of the key mechanisms involves the activation of the Nrf2/HO-1 signaling pathway.[12] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By upregulating this pathway, ZnC helps to mitigate inflammatory responses.

Caption: Anti-inflammatory action of Zinc this compound via the Nrf2/HO-1 pathway.

Detailed Experimental Protocols

The characterization of this compound-metal ion interactions requires a combination of techniques to determine the stoichiometry, stability, and structure of the resulting complexes.

General Experimental Workflow

A typical workflow for investigating the interaction of this compound with a metal ion is as follows:

Caption: General experimental workflow for studying this compound-metal ion interactions.

Potentiometric Titration

Objective: To determine the stoichiometry and stability constants of this compound-metal ion complexes.

Materials:

-

This compound

-

Metal salt (e.g., CuCl2, Zn(NO3)2)

-

Standardized NaOH solution (e.g., 0.1 M)

-

Standardized HCl solution (e.g., 0.1 M)

-

Background electrolyte (e.g., NaCl or KNO3)

-

High-purity water

-

Potentiometer with a combined glass electrode

-

Thermostated titration vessel

-

Magnetic stirrer

Procedure:

-

Prepare a solution of this compound of known concentration in the background electrolyte.

-

Prepare a solution of the metal salt of known concentration in the same background electrolyte.

-

Calibrate the pH electrode using standard buffer solutions.

-

In the thermostated vessel, pipette a known volume of the this compound solution and, if applicable, the metal salt solution. The metal-to-ligand ratio can be varied.

-

Add a known amount of standardized HCl to lower the initial pH to ~2.

-

Titrate the solution with the standardized NaOH solution, recording the pH and the volume of titrant added after each addition.

-

Perform a separate titration of the this compound solution in the absence of the metal ion to determine its protonation constants.

-

Analyze the titration data using a suitable software package (e.g., Hyperquad) to calculate the stability constants of the metal complexes.

UV-Visible (UV-Vis) Spectrophotometry

Objective: To monitor the formation of this compound-metal ion complexes and to determine their stoichiometry.

Materials:

-

This compound solution

-

Metal salt solution

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Job's Plot (Method of Continuous Variation):

-

Prepare a series of solutions with a constant total concentration of this compound and the metal ion, but with varying mole fractions of each.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

-

Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

-

-

Mole-Ratio Method:

-

Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of this compound.

-

Measure the absorbance of each solution at the λmax of the complex.

-

Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the binding sites of this compound involved in metal ion coordination.

Materials:

-

This compound

-

Metal salt (diamagnetic, e.g., Zn2+, Cd2+, Ca2+)

-

D2O

-

NMR spectrometer

Procedure:

-

Dissolve this compound in D2O to a known concentration.

-

Acquire a 1H and/or 13C NMR spectrum of the free ligand.

-

Add aliquots of a concentrated solution of the metal salt to the NMR tube.

-

Acquire an NMR spectrum after each addition.

-

Monitor the chemical shift changes of the protons and carbons of this compound upon addition of the metal ion. Significant changes in the chemical shift of specific nuclei indicate their involvement in coordination.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the this compound-metal ion complex in the solid state.

Materials:

-

This compound

-

Metal salt

-

Suitable solvent or solvent system for crystallization

Procedure:

-

Prepare a concentrated solution of the this compound-metal complex.

-

Grow single crystals of the complex using a suitable crystallization technique (e.g., slow evaporation, vapor diffusion).

-

Mount a suitable crystal on a goniometer head.

-

Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software to obtain the atomic coordinates and molecular geometry of the complex.

Conclusion

The interaction of this compound with metal ions is a rich and complex field of study with significant implications for biology and medicine. The ability of this compound to form stable complexes with a variety of metal ions underpins many of its physiological roles, from antioxidant and anti-inflammatory to neuroprotective and gastroprotective effects. A thorough understanding of the coordination chemistry, thermodynamics, and biological consequences of these interactions is essential for harnessing their full therapeutic potential. The experimental approaches detailed in this guide provide a robust framework for researchers to further explore and exploit the fascinating interplay between this versatile dipeptide and the essential and toxic metal ions that shape our biology.

References

- 1. Metal complexes of carnosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. protein.bio.msu.ru [protein.bio.msu.ru]

- 3. Zinc this compound - Wikipedia [en.wikipedia.org]

- 4. protein.bio.msu.ru [protein.bio.msu.ru]

- 5. X-ray structure of physiological copper(II)-bis(L-histidinato) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 7. Understanding the behaviour of carnosine in aqueous solution: an experimental and quantum-based computational investigation on acid–base properties and complexation mechanisms with Ca2+ and Mg2+ - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Binding ability of this compound towards Cu2+, Mn2+ and Zn2+ in aqueous solution | Università degli Studi di Messina [unifind.unime.it]

- 9. Thermodynamic and voltammetric study on carnosine and ferrocenythis compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04093J [pubs.rsc.org]

- 10. chempep.com [chempep.com]

- 11. Carnosine as a Possible Drug for Zinc-Induced Neurotoxicity and Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Zinc this compound suppresses inflammatory responses in lipopolysaccharide-induced RAW 264.7 murine macrophages cell line via activation of Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

physiological concentrations of L-Carnosine in human tissues

An In-depth Technical Guide to Physiological Concentrations of L-Carnosine in Human Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (β-alanyl-L-histidine) is an endogenous dipeptide found in significant concentrations in various human tissues, particularly in excitable tissues like muscle and brain.[1][2][3] Synthesized from its constituent amino acids, β-alanine and L-histidine, this compound plays a crucial role in numerous physiological processes.[4] Its functions include pH buffering, antioxidant activities, anti-glycation, metal ion chelation, and neuroprotection.[1][5] Given its multifaceted roles, there is growing interest in its therapeutic potential for a range of conditions, including neurodegenerative diseases, diabetes and its complications, and age-related disorders.[6][7]

This technical guide provides a comprehensive overview of the physiological concentrations of this compound in key human tissues, details the experimental protocols for its quantification, and illustrates the primary signaling pathways through which it exerts its effects.

Physiological Concentrations of this compound

This compound concentrations vary significantly among different human tissues, reflecting the metabolic demands and physiological functions of each tissue. Skeletal muscle contains the highest concentration, accounting for approximately 99% of the body's total this compound.[3][8][9]

| Tissue | Concentration Range | Notes |

| Skeletal Muscle | 5 - 30.7 mmol/kg dry muscle[8][10] | Concentrations are higher in fast-twitch (Type II) fibers compared to slow-twitch (Type I) fibers.[10][11] Levels can be increased by up to 80% with chronic β-alanine supplementation.[4] |

| Brain | ~0.1 mM (on average)[8] | While the overall concentration is about 100-fold lower than in skeletal muscle, it is still significant for neuroprotection.[9] |

| Heart (Myocardium) | ~0.1 mmol/kg wet tissue[6][12] | The total content of histidine-containing dipeptides (including anserine) can be as high as 2-10 mmol/kg wet tissue.[6] One study identified a concentration of 10.12 ± 1.23 µg/g in human myocardial tissue.[12] |

| Kidney | Variable; lower than muscle | The kidney contains both this compound and the enzyme carnosinase, which degrades it.[13][14] Renal cells can metabolize carnosine, and it has demonstrated renoprotective properties.[13][14] |

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in biological samples is critical for research and clinical studies. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and non-invasive Proton Magnetic Resonance Spectroscopy (¹H-MRS).

General Sample Preparation (Tissue Biopsy)

-

Collection: Tissue samples, such as from the vastus lateralis muscle, are typically obtained using a Bergström muscle biopsy needle.[1]

-

Handling: To prevent degradation by carnosinases, especially in blood samples, collection tubes can be pre-treated with a carnosinase inhibitor like carnostatine.[15]

-

Storage: Collected samples are immediately frozen in liquid nitrogen and stored at -85°C until analysis to ensure stability.[1]

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying this compound, often requiring a pre-column derivatization step due to the low UV absorbance of the dipeptide.[16][17]

-

Principle: The tissue extract is passed through a column under high pressure. This compound is separated from other components based on its interaction with the stationary phase and is then detected and quantified.

-

Derivatization: A common derivatization agent is 2,4-dinitrofluorobenzene (DNFB), which reacts with the amino groups of this compound to form a DNP-derivative that can be detected spectrophotometrically.[17]

-

Instrumentation:

-

Column: A reverse-phase column such as TSK–gel ODS-80Ts is often used.[15]

-

Mobile Phase: A typical mobile phase might consist of a potassium dihydrogen phosphate (B84403) buffer (e.g., 50 mmol/L, pH 3.4) mixed with an organic solvent like acetonitrile.[15]

-

Detection: UV or fluorescence detectors are commonly employed.[16][18] Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) offers higher sensitivity and specificity without the need for derivatization.[19][20]

-

Method 2: Proton Magnetic Resonance Spectroscopy (¹H-MRS)

¹H-MRS is a non-invasive technique that allows for the in vivo quantification of this compound in tissues, particularly skeletal muscle.[1][8][10]

-

Principle: This method exploits the magnetic properties of hydrogen nuclei (protons). The imidazole (B134444) ring protons of this compound produce distinct signals in the magnetic resonance spectrum, which can be quantified.

-

Procedure: The subject is placed within a clinical MRI scanner. A voxel (volume of interest) is defined in the target muscle (e.g., soleus, gastrocnemius). Radiofrequency pulses are applied, and the resulting signals are acquired and processed.

-

Key Parameters:

-

Echo Time (TE): Should be kept as short as possible (<40 ms) to minimize signal loss due to T₂ relaxation.[10]

-

Repetition Time (TR): A long TR is used to avoid T₁ saturation effects.

-

-

Quantification: The area of the this compound signal peak is compared to an internal reference signal, typically unsuppressed water from the same voxel, to determine its absolute concentration.

Key Signaling Pathways and Mechanisms of Action

This compound exerts its physiological effects through multiple molecular pathways. Its primary mechanisms involve potent antioxidant and anti-glycation activities.

Antioxidant Mechanism

This compound is an effective antioxidant that protects cells from oxidative stress.[21][22] It functions by directly scavenging reactive oxygen species (ROS) and by chelating pro-oxidant heavy metals like copper and iron.[1][23]

Anti-Glycation Mechanism